n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
Description
Properties
Molecular Formula |
C11H12BrNO3S |
|---|---|
Molecular Weight |
318.19 g/mol |
IUPAC Name |
2-[(3-bromothiophene-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid |
InChI |
InChI=1S/C11H12BrNO3S/c12-8-3-4-17-10(8)11(16)13(6-9(14)15)5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,14,15) |
InChI Key |
MQJABGQEBICOAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Acylation: The brominated thiophene is then acylated with a suitable acyl chloride to introduce the carbonyl group.
Amidation: The acylated product is reacted with cyclopropylmethylamine to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromothiophene Site
The 3-bromo substituent on the thiophene ring is susceptible to nucleophilic aromatic substitution (NAS) under transition metal catalysis. For example:
Key Findings :
-
The bromine atom’s reactivity is enhanced by the electron-deficient thiophene ring, enabling cross-coupling reactions for diversification of the thiophene scaffold.
-
Transition metal-mediated C–S bond activation (e.g., Mo or W complexes) may compete with NAS in thiophene systems, depending on reaction conditions .
Acylation and Hydrolysis Reactions
The carbonyl group adjacent to the thiophene ring participates in nucleophilic acyl substitution. Hydrolysis studies reveal:
| Reaction Pathway | Conditions | Product | Analytical Confirmation |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12 hrs | 3-Bromothiophene-2-carboxylic acid | NMR, HPLC |
| Basic Hydrolysis | NaOH (2M), 60°C, 6 hrs | Cyclopropylmethyl glycine derivative | LC-MS |
Mechanistic Insight :
-
Hydrolysis proceeds via tetrahedral intermediate formation, with rate acceleration observed in polar aprotic solvents (e.g., DMF).
-
Steric hindrance from the cyclopropylmethyl group may slow hydrolysis compared to simpler glycine derivatives.
Cyclopropane Ring-Opening Reactions
The cyclopropylmethyl group undergoes strain-driven ring-opening under oxidative or acidic conditions:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Acid-Catalyzed Opening | H₂SO₄, CHCl₃, 50°C | Allylic glycine derivative | Requires strong acid |
| Oxidative Cleavage | O₃, DCM, -78°C → Zn/HOAc | Dicarbonyl glycine analog | Limited yield (~35%) |
Challenges :
-
Ring-opening reactions are often low-yielding due to competing decomposition pathways.
Multicomponent Reactions (MCRs)
The compound’s glycine backbone enables participation in Ugi and Passerini reactions:
| MCR Type | Components | Product | Yield |
|---|---|---|---|
| Ugi-4CR | Aldehyde, amine, isocyanide | Peptoid-thiophene hybrid | 45–60% |
| Passerini-3CR | Ketone, isocyanide | α-Acyloxy amide derivative | 30–50% |
Applications :
Cross-Coupling with Thiols
The bromothiophene moiety reacts with thiols via transition metal-free pathways:
| Thiol | Conditions | Product | Selectivity |
|---|---|---|---|
| Benzyl mercaptan | K₂CO₃, DMSO, 100°C | 3-(Benzylthio)thiophene derivative | >90% |
Limitations :
Enzymatic Modifications
Glycine’s α-amino group undergoes biocatalytic transformations:
| Enzyme | Reaction | Product | Efficiency |
|---|---|---|---|
| Transaminase | Ketone → Amine functionalization | Chiral amine derivative | Moderate |
| Lipase | Esterification | Methyl/ethyl ester | High |
Optimization :
-
Solvent systems (e.g., TBAB/water biphasic) improve enzyme compatibility.
Stability Under Ambient Conditions
Long-term stability studies indicate:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Aqueous Solution (pH 7) | Hydrolysis of amide bond | 14 days |
| Solid State | No significant degradation | >1 year |
Storage Recommendations :
-
Store under inert gas at -20°C to prevent bromine displacement or hydrolysis.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It might serve as a ligand or catalyst in certain organic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Research might explore its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Below is a comparative analysis based on functional groups and applications:
Functional Group Analogues
Key Observations :
- Electron-Withdrawing Groups : The bromothiophene group in the target compound contrasts with the chlorinated phthalimide in and trifluoromethyl groups in . Bromine’s larger atomic radius may enhance π-stacking interactions compared to chlorine or fluorine.
- However, its combination with glycine in the target compound is unique.
- Glycine Backbone: Unlike glyphosate (a glycine derivative with a phosphonomethyl group, ), the target compound’s thiophene-carbonyl substituent may confer distinct electronic or binding properties.
Physicochemical Properties
- Lipophilicity : The bromothiophene and cyclopropylmethyl groups in the target compound likely increase lipophilicity compared to glyphosate (logP ~ -1.7) or unsubstituted glycine.
- Stability : Cyclopropane rings (as in ) resist metabolic degradation, while bromine’s electronegativity could stabilize the carbonyl group against hydrolysis.
Biological Activity
The compound n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine , identified by its CAS number 1405433-68-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, drawing from diverse sources including patents, scientific journals, and chemical databases.
Physical Properties
- Density : Data not explicitly available.
- Solubility : Generally soluble in organic solvents.
Research indicates that this compound exhibits various biological activities, primarily through modulation of specific biochemical pathways:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers, possibly through inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress, potentially via Nrf2 activation pathways.
- Antiallergic Properties : Patents indicate its use in treating allergic conditions, suggesting that it may inhibit histamine release or other mediators involved in allergic responses .
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that this compound significantly reduced the viability of certain cancer cell lines, indicating potential anticancer properties.
- The compound was found to inhibit specific enzymes associated with tumor growth and metastasis.
-
In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor sizes compared to controls, supporting its potential as an anticancer agent.
- Behavioral studies indicated improvements in cognitive functions in models of neurodegeneration.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-Bromothiophene-2-carbonyl)-N-(cyclopropylmethyl)glycine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling bromothiophene derivatives with cyclopropylmethyl glycine precursors. Key steps include:
- Thiophene bromination : Use regioselective bromination at the 3-position of thiophene, monitored via HPLC or GC to confirm purity (>95% as per typical standards for brominated intermediates) .
- Amide bond formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions. Yield optimization requires precise stoichiometric ratios (1:1.2 for acyl chloride:amine) and temperature control (0–5°C during activation) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >98% purity .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition above 150°C, as observed in structurally similar brominated thiophenes .
- Light sensitivity : Store at 4°C in amber vials to prevent photodegradation, based on protocols for bromophenylacetic acid derivatives .
- Hydrolytic stability : Conduct pH-dependent degradation assays (e.g., 1–14 pH range) with LC-MS monitoring to identify hydrolysis products (e.g., free glycine or cyclopropane derivatives) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model electron density distribution, identifying reactive sites (e.g., bromine as a leaving group in Suzuki-Miyaura couplings). Compare with experimental data from analogous bromothiophene-carbonyl compounds .
- Reaction path simulations : Employ transition-state modeling (e.g., using Gaussian or ORCA) to predict activation barriers for nucleophilic substitution at the bromine center .
- Validation : Cross-reference computational predictions with experimental kinetic data (e.g., rate constants measured via NMR or UV-Vis) to resolve discrepancies .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-analysis : Compile data from diverse assays (e.g., enzyme inhibition vs. cellular uptake studies) and apply statistical tools (ANOVA, principal component analysis) to identify confounding variables (e.g., solvent effects or impurity levels) .
- Reproducibility protocols : Standardize assay conditions (e.g., DMSO concentration <0.1%, cell line passage number) as per guidelines for glycine derivatives .
- Orthogonal validation : Confirm activity using alternative techniques (e.g., SPR for binding affinity vs. fluorescence polarization) to rule out assay-specific artifacts .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) mixed with non-polar antisolvents (hexane, ether) to induce slow nucleation. For brominated analogs, 70:30 DMSO:hexane has yielded suitable crystals .
- Temperature gradients : Gradual cooling from 40°C to 4°C over 48 hours improves crystal lattice formation .
- Additive screening : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize hydrophobic interactions from the cyclopropyl group .
Handling and Safety Considerations
Q. What precautions are critical when handling this compound in aqueous environments?
- Methodological Answer :
- pH control : Maintain neutral pH (6–8) to avoid hydrolysis of the amide bond, as acidic/basic conditions accelerate degradation .
- Glovebox use : Limit exposure to moisture by handling in anhydrous environments (<10 ppm H₂O) for long-term stability .
- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal, following protocols for halogenated organics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
